molecular formula C10H10N2OS B2626152 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine CAS No. 2202165-09-9

4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

カタログ番号: B2626152
CAS番号: 2202165-09-9
分子量: 206.26
InChIキー: HSJLNBWIUKCYDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 g/mol . Its structure incorporates both pyridine and 1,3-thiazole rings, which are privileged scaffolds in medicinal chemistry and drug discovery. These heterocyclic systems are frequently found in molecules with a wide range of pharmacological activities and are of significant interest in the development of new agrochemicals and materials science . As a building block, this compound offers researchers a versatile template for further chemical modification and synthesis. While specific biological data for this exact molecule may not be widely published, the presence of its distinct structural motifs makes it a valuable candidate for exploratory research in hit-to-lead optimization campaigns and as an intermediate in organic synthesis. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

特性

IUPAC Name

2-(1-pyridin-4-ylethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8(9-2-4-11-5-3-9)13-10-12-6-7-14-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJLNBWIUKCYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

thermodynamic stability of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aqueous Stability of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine: A Forced Degradation Approach

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for evaluating the . It is designed as a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative standards.

Executive Summary

The pre-clinical and clinical success of a drug candidate is intrinsically linked to its chemical stability. An unstable molecule can lead to loss of potency, formation of potentially toxic degradation products, and a shortened shelf-life. This guide details a systematic approach to investigating the stability of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine, a heterocyclic compound featuring pyridine, thiazole, and ether moieties. By employing forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines, we can proactively identify the molecule's intrinsic stability liabilities. This document outlines the theoretical basis, detailed experimental protocols, and data interpretation strategies necessary to elucidate degradation pathways and inform critical decisions in the drug development lifecycle, from formulation to packaging and storage.

Introduction: The Imperative of Stability Profiling

In pharmaceutical development, understanding a molecule's degradation profile is not merely a regulatory formality but a cornerstone of ensuring safety and efficacy. Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to provoke degradation.[1] The objectives are multifaceted: to reveal the likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is paramount for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the active pharmaceutical ingredient (API) in the presence of its degradants.

The subject of this guide, 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine, possesses a unique combination of functional groups that present several potential degradation pathways, making a thorough stability assessment essential.

Molecular Structure and Potential Stability Liabilities

A molecule's structure dictates its reactivity. A close examination of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine reveals three key areas susceptible to degradation in an aqueous environment.

  • Ether Linkage: The C-O-C bond connecting the ethylpyridine and thiazole moieties is a primary site for potential hydrolysis. Ether cleavage is typically catalyzed by acid, involving protonation of the ether oxygen, which makes it a better leaving group.[2][3] While generally resistant to base-catalyzed hydrolysis, the specific electronic properties of the attached heterocyclic rings could influence its reactivity.[4]

  • Thiazole Ring: This sulfur- and nitrogen-containing heterocycle can be susceptible to photo-oxygenation. Studies on other thiazole-containing compounds have shown that they can react with singlet oxygen upon photo-irradiation, leading to complex rearrangements.[5] The sulfur atom is also a potential site for oxidation.

  • Pyridine Ring: The nitrogen atom in the pyridine ring makes the compound basic and susceptible to reactions such as N-oxidation. Furthermore, pyridine and its derivatives are known to undergo photochemical degradation.[6][7]

Understanding these potential liabilities allows for the rational design of a forced degradation study tailored to probe each of these weaknesses.

Guiding Principle: The ICH Q1A(R2) Framework

The foundation of our experimental design is the ICH Q1A(R2) guideline on stability testing.[8] This guideline recommends that stress testing be conducted to identify potential degradation products and assess the intrinsic stability of the molecule. The core stress conditions include hydrolysis over a wide pH range, oxidation, photolysis, and thermal stress.[8][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without being so excessive that it leads to secondary or tertiary degradation products that would not be relevant under normal storage conditions.[8]

Experimental Design and Methodologies

A robust stability study hinges on a well-designed experimental plan and validated analytical methods. This section provides detailed, step-by-step protocols.

Development of a Stability-Indicating HPLC Method

The cornerstone of any stability study is the analytical method used to monitor the process. A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[10][11]

Protocol 1: HPLC Method Development

  • Column Selection: Start with a versatile, reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Screening: Prepare a solution of the intact compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Screen different mobile phase compositions, starting with a gradient of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Using a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λmax) for the parent compound. Pyridine derivatives typically absorb in the UV range around 250-280 nm.[11]

  • Forced Degradation Sample Analysis: Inject samples from preliminary forced degradation studies (e.g., after heating in acid, base, and H₂O₂) into the HPLC system.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks. The final method parameters should be documented as shown in Table 1.

Table 1: Example HPLC Method Parameters for Stability Indicating Analysis

Parameter Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (example λmax)

| Injection Volume | 10 µL |

Forced Degradation Experimental Protocols

The following protocols describe the stress conditions to be applied to aqueous solutions of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine. A workflow diagram for this process is presented below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare API Stock Solution (e.g., in Acetonitrile) prep_aq Prepare Aqueous Working Solutions prep_stock->prep_aq hydrolysis Acid/Base Hydrolysis (HCl, NaOH) prep_aq->hydrolysis oxidation Oxidation (H₂O₂) prep_aq->oxidation thermal Thermal Stress (e.g., 80°C) prep_aq->thermal photo Photolytic Stress (UV/Vis Light) prep_aq->photo sampling Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS/MS for Identification hplc->lcms quant Quantify Degradation (% Loss of API) lcms->quant pathway Elucidate Degradation Pathways quant->pathway report Generate Stability Report pathway->report

Caption: General workflow for the forced degradation study.

Protocol 2: Hydrolytic Degradation

  • Prepare Solutions: Prepare three solutions of the compound at a concentration of ~1 mg/mL in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Place the solutions in a thermostatically controlled water bath at 80 °C.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic and basic samples. For the HCl sample, add an equivalent amount of 0.1 N NaOH. For the NaOH sample, add an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Protocol 3: Oxidative Degradation

  • Prepare Solution: Prepare a solution of the compound at ~1 mg/mL in 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at time intervals (e.g., 0, 1, 4, 8, and 24 hours). Due to the often rapid nature of oxidation, shorter time points are crucial.[8]

  • Analysis: Analyze samples directly by HPLC.

Protocol 4: Photolytic Degradation

  • Prepare Solutions: Prepare two solutions of the compound at ~1 mg/mL in purified water.

  • Exposure: Place one solution in a photostability chamber and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Control: Wrap the second solution in aluminum foil to serve as a dark control and place it in the same chamber to maintain the same temperature.

  • Sampling: Sample both the exposed and control solutions at the end of the exposure period.

  • Analysis: Analyze samples by HPLC.

Protocol 5: Thermal Degradation

  • Prepare Sample: Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

  • Prepare Solution: Prepare a solution of the compound at ~1 mg/mL in purified water and place it in the same oven.

  • Sampling: Withdraw samples at specified time intervals (e.g., 24, 48, 72 hours).

  • Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. Analyze all samples by HPLC.

Results and Discussion: Building the Degradation Profile

The data from the forced degradation studies are used to construct a comprehensive stability profile for the molecule. All quantitative results should be summarized for clear comparison.

Table 2: Illustrative Summary of Forced Degradation Results

Stress Condition Time % Degradation of Parent Number of Degradants Major Degradant (RT, min)
0.1 N HCl (80°C) 24 h 18.5% 2 8.2
Water (80°C) 24 h < 1% 0 -
0.1 N NaOH (80°C) 24 h 3.2% 1 10.5
3% H₂O₂ (RT) 8 h 12.1% 2 11.3, 11.9

| Photolytic (ICH Q1B) | - | 9.8% | 3 | 14.5 |

Elucidation of Degradation Pathways

The identity of the degradation products is determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants with the parent compound, their structures can be proposed.

Hydrolytic Pathway: Under acidic conditions, the most probable degradation pathway is the cleavage of the ether linkage. This would result in the formation of 1-(pyridin-4-yl)ethanol and 1,3-thiazol-2-ol. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack.[2][12]

G Parent Parent Compound 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine Intermediate Protonated Ether Intermediate Parent->Intermediate + H₃O⁺ Prod1 Product 1 1-(pyridin-4-yl)ethanol Prod2 Product 2 1,3-thiazol-2-ol Intermediate->Prod1 + H₂O Intermediate->Prod2

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Oxidative Pathway: Oxidative stress from hydrogen peroxide could lead to the formation of N-oxides on the pyridine ring or S-oxides on the thiazole ring. These can often be distinguished by their characteristic mass shifts (+16 amu).

G Parent Parent Compound N_Oxide Pyridine N-Oxide Derivative (+16 amu) Parent->N_Oxide H₂O₂ S_Oxide Thiazole S-Oxide Derivative (+16 amu) Parent->S_Oxide H₂O₂

Caption: Potential oxidative degradation pathways.

Implications for Pharmaceutical Development

The insights gained from these studies are directly applicable to the drug development process:

  • Formulation Development: If the compound is highly susceptible to acid hydrolysis, formulations should be buffered to a neutral or slightly basic pH. If it is prone to oxidation, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) may be necessary.

  • Packaging and Storage: Significant photodegradation would mandate the use of light-resistant packaging, such as amber vials or opaque containers.[9]

  • Analytical Control Strategy: The stability-indicating method developed here becomes the foundation for routine quality control testing and long-term stability studies. All identified degradation products must be monitored and controlled within acceptable limits.

  • Regulatory Submissions: A comprehensive forced degradation report is a critical component of any regulatory submission (e.g., an Investigational New Drug (IND) or New Drug Application (NDA)), demonstrating a thorough understanding of the drug substance's stability characteristics.[8]

Conclusion

The can be systematically and thoroughly evaluated using a forced degradation approach. By probing the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress, a complete picture of its intrinsic stability emerges. The primary liabilities for this molecule are likely to be acid-catalyzed hydrolysis of the ether linkage and potential oxidation of its heterocyclic rings. The data generated from these studies are indispensable, providing the scientific foundation for developing a stable, safe, and effective pharmaceutical product.

References

  • ResolveMass Laboratories. (2026, February 15).
  • Goel, S., et al. (2013).
  • Various Authors. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange.
  • Goel, S., et al. (2013, December 10). UV Photolysis for Accelerating Pyridine Biodegradation.
  • Elsayed, M. A. (2018). Tentative degradation pathways proposed for UV/US degradation of pyridine.
  • Mohanty, S., & Jena, S. (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • Fang, M. M., et al. (2012, February 15).
  • Pardeshi, P., et al. (2023). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Shinde, P., et al. (2016, December 14).
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
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  • Cox, R. A. (2012, October 22). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry.
  • Al-Maqdi, K. A., et al. (2017).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Wu, L., et al. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.

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Methodological & Application

Application Note and Synthesis Protocol: 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine, a heteroaryl ether of interest in medicinal chemistry and drug development. The synthesis is achieved via a Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This guide details the reaction mechanism, reagent and solvent selection, and a complete experimental procedure from reaction setup to product purification and characterization. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

Heteroaryl ethers are a significant class of compounds in pharmaceutical and materials science, often imparting unique electronic and conformational properties to molecules. The target molecule, 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine, incorporates both a pyridine and a thiazole moiety, two privileged scaffolds in drug discovery. The synthesis of such molecules is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The protocol herein describes a reliable synthesis of this target compound utilizing the Williamson ether synthesis, a fundamental reaction in organic chemistry.[1][2]

Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-(pyridin-4-yl)ethan-1-ol≥98%Commercially AvailableStore in a cool, dry place.
2-Bromothiazole≥98%Commercially AvailableCorrosive, handle with care in a fume hood.[3][4][5]
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water, handle under inert atmosphere.[6]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableUse freshly distilled or from a solvent purification system.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepared in-houseFor quenching the reaction.
Saturated aqueous sodium chloride (Brine)N/APrepared in-houseFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic layer.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.

Experimental Protocol

Step 1: Preparation of the Sodium Alkoxide

The synthesis begins with the deprotonation of 1-(pyridin-4-yl)ethan-1-ol using a strong base, sodium hydride, to form the corresponding sodium alkoxide. This is a crucial step as the alkoxide is a much more potent nucleophile than the parent alcohol.[1][7][8]

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.48 g, 12.0 mmol, 1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

  • Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flame-dried 50 mL round-bottom flask, dissolve 1-(pyridin-4-yl)ethan-1-ol (1.23 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (10 mL).

  • Slowly add the solution of 1-(pyridin-4-yl)ethan-1-ol to the stirred suspension of sodium hydride in THF at 0 °C via a syringe over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed, and the mixture will become a clear to slightly hazy solution of the sodium alkoxide.[6]

Causality Behind Experimental Choices:

  • Flame-drying glassware and using an inert atmosphere (nitrogen): Sodium hydride is highly reactive with water and moisture. These precautions prevent the quenching of the base and ensure the efficient formation of the alkoxide.

  • Washing the sodium hydride: The commercial 60% dispersion of NaH in mineral oil needs to be washed to remove the oil, which can interfere with the reaction.

  • Using a strong, non-nucleophilic base: Sodium hydride is an excellent choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply bubbles out of the reaction mixture, driving the equilibrium towards the product.[1][9]

  • Anhydrous THF as solvent: THF is a polar aprotic solvent that is relatively unreactive towards the strong base and effectively solvates the resulting alkoxide.

Step 2: Williamson Ether Synthesis

The generated alkoxide then undergoes a nucleophilic substitution reaction (S_N2) with 2-bromothiazole.

  • Cool the freshly prepared sodium alkoxide solution back to 0 °C in an ice-water bath.

  • Slowly add 2-bromothiazole (1.80 g, 11.0 mmol, 1.1 equivalents) to the reaction mixture via a syringe over 10 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

Causality Behind Experimental Choices:

  • Slight excess of 2-bromothiazole: This helps to ensure the complete consumption of the limiting reagent, the alkoxide.

  • Heating to reflux: This provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate. The S_N2 reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group (in this case, the bromine on the thiazole ring).[2][10]

Step 3: Work-up and Purification

After the reaction is complete, the crude product is isolated and purified.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is recommended for effective separation.[11]

Causality Behind Experimental Choices:

  • Quenching with NH₄Cl: This step neutralizes any unreacted sodium hydride and protonates any remaining alkoxide.

  • Extraction with ethyl acetate: The desired product is organic-soluble and will be extracted into the ethyl acetate layer, separating it from inorganic salts.

  • Washing with brine: This helps to remove any remaining water from the organic layer.

  • Column chromatography: This is a standard and effective method for purifying organic compounds from unreacted starting materials and byproducts. The choice of eluent is critical for achieving good separation.

Characterization

The purified product should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the product by identifying the chemical shifts, integration, and coupling patterns of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Bromothiazole: Corrosive and an irritant. Handle in a fume hood and wear appropriate PPE.[3]

  • Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or after appropriate purification.

  • General: All manipulations should be carried out in a well-ventilated fume hood.

Diagrams

Experimental Workflow

G cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: S_N2 Reaction cluster_workup Step 3: Work-up & Purification prep1 Wash NaH with hexanes prep2 Add anhydrous THF prep1->prep2 prep3 Cool to 0 °C prep2->prep3 prep4 Slowly add 1-(pyridin-4-yl)ethan-1-ol in THF prep3->prep4 prep5 Stir at RT for 1h prep4->prep5 react1 Cool alkoxide to 0 °C prep5->react1 Alkoxide Solution react2 Slowly add 2-bromothiazole react1->react2 react3 Warm to RT react2->react3 react4 Reflux for 12-24h react3->react4 workup1 Quench with NH4Cl react4->workup1 Crude Reaction Mixture workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Column Chromatography workup5->workup6 final_product 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine workup6->final_product Pure Product

Caption: Experimental workflow for the synthesis of the target compound.

Reaction Mechanism

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol 1-(pyridin-4-yl)ethan-1-ol Alkoxide Sodium 1-(pyridin-4-yl)ethoxide Alcohol->Alkoxide + NaH Base NaH H2 H₂ (gas) Alkoxide2 Sodium 1-(pyridin-4-yl)ethoxide Product 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine Alkoxide2->Product + 2-Bromothiazole Halide 2-Bromothiazole Salt NaBr

Caption: Mechanism of the Williamson ether synthesis.

References

  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. Available at: [Link]

  • NINGBO INNO PHARMCHEM. Understanding 2-Bromothiazole CAS 3034-53-5: Properties and Applications. Available at: [Link]

  • Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

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  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • PMC. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Available at: [Link]

  • Hilaris Publisher. Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Available at: [Link]

  • JOCPR. Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Available at: [Link]

  • Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

  • AIR Unimi. and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. Available at: [Link]

  • MDPI. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Available at: [Link]

  • Social Research Foundation. Synthesis and Characterization of Some Thiazole Derivatives. Available at: [Link]

Sources

functionalization of the pyridine ring in 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regio- and Chemoselective Functionalization of the Pyridine Ring in 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

Introduction & Structural Analysis

The molecule 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine is a densely functionalized heterocyclic scaffold highly relevant to modern drug discovery. It features an electron-deficient pyridine ring, a 1,3-thiazole ring, and a sensitive secondary benzylic ether linkage. Functionalizing the pyridine ring while preserving the rest of the molecule presents a significant chemoselective and regioselective challenge. Because the C4 position is blocked by the alkyl substituent, functionalization must be directed to the C2/C6 (ortho to nitrogen) or C3/C5 (meta to nitrogen) positions.

This application note details three orthogonal, self-validating protocols to achieve site-specific functionalization of the pyridine moiety:

  • C2/C6 Alkylation via Photocatalytic Minisci Reaction.

  • C3/C5 Borylation via Iridium-Catalyzed C-H Activation.

  • C2 Halogenation via Pyridine N-Oxide Activation.

Photocatalytic Minisci Reaction: C2/C6 Functionalization

Causality & Expert Insight: The classical Minisci reaction relies on the addition of nucleophilic carbon-centered radicals to protonated N-heterocycles[1]. Protonation of the pyridine ring (pKa ~5.2) significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO), making it highly electrophilic toward alkyl radicals[1]. Crucially, the 1,3-thiazole ring (pKa ~2.5) is less basic and remains largely unprotonated under mildly acidic conditions, ensuring excellent chemoselectivity for the pyridine ring[2].

Furthermore, classical thermal Minisci conditions (excess persulfate, >70 °C) risk oxidative cleavage of the sensitive secondary benzylic ether linkage in our substrate[3]. By employing visible-light photoredox catalysis, the reaction can be conducted at room temperature, entirely preserving the 1-(thiazol-2-yloxy)ethyl moiety[4]. Nucleophilic alkyl radicals selectively attack the C2/C6 positions rather than abstracting the activated benzylic hydrogen, as they strongly prefer addition to electron-deficient pi-systems over Hydrogen Atom Transfer (HAT).

Minisci PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light (450 nm) Radical Alkyl Radical (R•) PC_star->Radical SET from R-COOH Adduct Radical Cation Adduct Radical->Adduct Addition to C2/C6 LUMO Substrate Protonated Pyridine (Substrate + TFA) Substrate->Adduct Chemoselective Attack Adduct->PC SET to Ir(IV) Product C2-Alkylated Pyridine Adduct->Product Oxidation & Deprotonation

Photoredox Minisci catalytic cycle demonstrating selective C2-alkylation of protonated pyridine.

Protocol 1: Photoredox Minisci Alkylation

  • Preparation: In a 10 mL Schlenk tube, add 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine (0.5 mmol, 1.0 equiv), the desired alkyl carboxylic acid (1.5 mmol, 3.0 equiv), and[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.005 mmol, 1 mol%).

  • Solvent & Additives: Dissolve the mixture in a degassed solvent blend of CH3CN/H2O (1:1, 4 mL). Add trifluoroacetic acid (TFA) (0.75 mmol, 1.5 equiv) to selectively protonate the pyridine. Add ammonium persulfate (1.0 mmol, 2.0 equiv) as the terminal oxidant.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which quenches the excited photocatalyst and intercepts alkyl radicals.

  • Irradiation: Seal the tube and irradiate with a 450 nm blue LED array at room temperature for 16 hours. Maintain vigorous stirring.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C2-alkylated product.

Iridium-Catalyzed C-H Borylation: C3/C5 Functionalization

Causality & Expert Insight: Unlike the Minisci reaction, which is electronically driven, Iridium-catalyzed C-H borylation is governed almost entirely by steric factors[5]. The active catalyst, generated from [Ir(OMe)(cod)]2 and dtbpy, is highly sensitive to steric hindrance. In 4-alkylpyridines, the C2 and C6 positions are adjacent to the nitrogen atom. The nitrogen lone pair can coordinate to the Iridium center, which, depending on the ligand environment, can either direct or inhibit borylation[5]. With the bulky dtbpy ligand, coordination is disfavored, and borylation is directed to the most sterically accessible positions: C3 and C5[5].

Chemoselectivity is a critical parameter here. The thiazole C5 position is also reactive toward Ir-borylation. To ensure high selectivity for the pyridine C3 position, the stoichiometry of the borylating agent (B2pin2) must be strictly limited to 1.0 equivalent, and the reaction progress must be monitored to prevent over-borylation. The neutral, mild thermal conditions (80 °C, THF) ensure the benzylic ether remains intact.

IrBorylation Precat [Ir(OMe)(cod)]2 + dtbpy Active Active Ir(I) Catalyst Precat->Active B2pin2 Activation OxAdd Ir(III) Trisboryl Complex Active->OxAdd Oxidative Addition CH_Act C-H Activation (C3/C5) Steric Control OxAdd->CH_Act Substrate Coordination RedElim Reductive Elimination CH_Act->RedElim C-H Cleavage RedElim->Active Catalyst Regeneration Product C3-Borylated Pyridine RedElim->Product Product Release

Iridium-catalyzed C-H borylation cycle highlighting sterically controlled C3-functionalization.

Protocol 2: Iridium-Catalyzed C-H Borylation

  • Glovebox Setup: Due to the moisture sensitivity of the active Iridium catalyst, assemble the reaction in an Argon-filled glovebox.

  • Catalyst Pre-activation: In a 15 mL pressure vial, combine [Ir(OMe)(cod)]2 (0.0075 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 3.0 mol%). Add dry THF (1 mL) and stir for 5 minutes until the solution turns deep red, indicating the formation of the active Ir(I) species.

  • Substrate Addition: Add bis(pinacolato)diboron (B2pin2) (0.5 mmol, 1.0 equiv) and 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine (0.5 mmol, 1.0 equiv) dissolved in dry THF (2 mL).

  • Heating: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat in an oil bath at 80 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting pyridyl boronate ester can be prone to protodeborylation on acidic silica[5]. Purify rapidly using a short plug of neutral alumina or deactivated silica gel (pre-treated with 1% Et3N in hexanes) to yield the C3-borylated product, ready for downstream Suzuki-Miyaura cross-coupling.

Pyridine N-Oxide Activation: C2-Halogenation

Causality & Expert Insight: When direct C-H functionalization is unsuitable, activating the pyridine ring via N-oxidation provides a robust alternative. Pyridine is significantly more nucleophilic than the 1,3-thiazole ring. Consequently, treatment with an electrophilic oxidant like m-chloroperoxybenzoic acid (mCPBA) results in highly chemoselective oxidation of the pyridine nitrogen.

The resulting pyridine N-oxide drastically alters the electronic landscape of the ring. Treatment with phosphorus oxychloride (POCl3) triggers a nucleophilic attack by the N-oxide oxygen onto the phosphorus, forming a highly electrophilic N-phosphoryloxy intermediate. Chloride then attacks the C2 position, followed by rearomatization and elimination of the phosphate leaving group. This Boekelheide-type halogenation provides a versatile C2-chloro handle for subsequent SNAr or cross-coupling reactions.

NOxide Substrate 4-Alkylpyridine Substrate NOxide Pyridine N-Oxide Substrate->NOxide mCPBA (Chemoselective) POCl3_Adduct N-Phosphoryloxy Cation NOxide->POCl3_Adduct POCl3 Activation Addition Chloride Addition at C2 POCl3_Adduct->Addition Nucleophilic Attack Product 2-Chloro-4-alkylpyridine Addition->Product Rearomatization / Elimination

Activation and C2-chlorination pathway via chemoselective pyridine N-oxide formation.

Protocol 3: N-Oxide Formation and C2-Chlorination

  • N-Oxidation: Dissolve the substrate (1.0 mmol) in anhydrous CH2Cl2 (10 mL) and cool to 0 °C. Add mCPBA (1.1 mmol, 77% max purity) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

  • Oxidation Workup: Quench with saturated aqueous Na2S2O3 (10 mL) to destroy excess oxidant. Wash with saturated NaHCO3 (2 x 10 mL) to remove m-chlorobenzoic acid. Dry the organic layer and concentrate to isolate the N-oxide intermediate.

  • Chlorination: Dissolve the crude N-oxide in anhydrous Toluene (5 mL). Add POCl3 (3.0 mmol, 3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to 110 °C (reflux) for 4 hours. Monitor by TLC or LC-MS until the N-oxide is fully consumed.

  • Final Workup: Cool to 0 °C and carefully quench by slow addition to ice water (20 mL). Neutralize with solid NaHCO3. Extract with CH2Cl2 (3 x 15 mL), dry, and concentrate. Purify by flash chromatography to yield the 2-chloro-4-[1-(1,3-thiazol-2-yloxy)ethyl]pyridine.

Methodology Comparison and Quantitative Metrics

To guide synthetic planning, the following table summarizes the expected quantitative metrics and operational parameters for each functionalization strategy applied to 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine.

MetricPhotoredox MinisciIr-Catalyzed BorylationN-Oxide Chlorination
Target Position C2 / C6 (ortho to N)C3 / C5 (meta to N)C2 (ortho to N)
Typical Yield 55 - 75%60 - 80%70 - 85% (over 2 steps)
Regioselectivity High (C2 vs C3), but C2/C6 mixtures possibleExcellent (C3/C5 only)Excellent (C2 only)
Chemoselectivity Excellent (Pyridine over Thiazole)Moderate (Requires precise stoichiometry)Excellent (Pyridine N over Thiazole N)
Reaction Time 16 hours16 hours5 hours total
Scalability Moderate (Photochemical setup limits batch size)High (Standard thermal setup)High (Standard thermal setup)
Ether Linkage Stability High (Room temperature, mild acid)High (Neutral conditions)Moderate (Requires careful quench)

References

  • Radical Addition to Iminium Ions and Cationic Heterocycles, MDPI,[Link]

  • Direct Decarboxylative C-2 Alkylation of Azoles through Minisci-Type Coupling, ACS Publications,[Link]

  • Recent Advances in Minisci-Type Reactions, SciSpace,[Link]

  • Recent Advances of Minisci Reactions in Aqueous Solution, ResearchGate,[Link]

  • Iridium-catalyzed C-H borylation of pyridines, ResearchGate,[Link]

Sources

Application Note & Technical Dossier: 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery of next-generation agrochemicals relies heavily on the Intermediate Derivatization Method (IDM), a strategy that utilizes highly functionalized, versatile building blocks to rapidly generate novel active ingredients (AIs). 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine has emerged as a privileged scaffold in the design of modern fungicides, herbicides, and insecticides.

This molecule combines two critical pharmacophores:

  • The Pyridine Ring: Known for imparting excellent systemic mobility within plant vascular systems (xylem/phloem translocation) and serving as a potent hydrogen-bond acceptor in enzymatic binding pockets .

  • The 1,3-Thiazole Core: A bioisostere for phenyl and pyrazole rings that enhances lipophilicity, improves metabolic stability against plant cytochrome P450s, and provides multiple sites for late-stage functionalization .

Crucially, the chiral 1-oxyethyl linker (-CH(CH3)-O-) restricts the dihedral angle between the two heterocycles. This steric locking forces the molecule into a bioactive "V-shape" conformation, which is highly favored for docking into the ubiquinone binding site of Succinate Dehydrogenase (Complex II) or the allosteric sites of insect Ryanodine Receptors (RyRs).

Physicochemical Profiling for Formulation Engineering

Before derivatization, understanding the baseline physicochemical properties of the core scaffold is essential. These parameters dictate both the synthetic strategy and the downstream formulation constraints (e.g., solubility, cuticular penetration).

Table 1: Physicochemical Profiling and Causality in Formulation

ParameterValueCausality & Impact on Formulation Design
Molecular Weight 206.26 g/mol Low MW provides a "size buffer," allowing for extensive late-stage functionalization while remaining under the 500 Da limit required for optimal foliar uptake.
CLogP ~2.45Ideal baseline lipophilicity. Ensures the final derivatized AI will partition effectively into cuticular plant waxes without becoming irreversibly trapped.
Topological Polar Surface Area (TPSA) 41.0 ŲFacilitates phloem mobility. A TPSA < 60 Ų is critical for ensuring the molecule can cross cellular membranes via non-ionic diffusion.
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)Essential for anchoring to target enzyme pockets. In formulation, these sites require specific co-solvents (like NMP) to disrupt crystal lattices and prevent cold-crashing.
Rotatable Bonds 3The ether linkage provides just enough conformational flexibility to induce fit within target receptors, while the methyl group prevents unproductive rotamers.

Synthetic Derivatization: Workflows & Protocols

To convert this building block into a commercial-grade AI, we typically employ late-stage C-H functionalization on the thiazole ring.

IDM_Workflow A Core Scaffold 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine B C-H Arylation (Thiazole C5 Position) A->B Pd-Catalyzed Cross-Coupling C N-Alkylation / Oxidation (Pyridine Ring) A->C Electrophilic Addition D Novel Active Ingredient (e.g., SDHI Fungicide) B->D Scaffold Hopping C->D Bioisosteric Replacement E Formulation Processing (EC / SC / WG) D->E Adjuvants & Surfactants

Figure 1: Intermediate Derivatization Method (IDM) workflow for the target scaffold.

Protocol 1: Direct Palladium-Catalyzed C-H Arylation of the Thiazole Ring

Objective: Introduce a lipophilic aryl group at the C5 position of the thiazole to enhance target binding affinity.

Reagents & Materials:

  • 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine (10.0 mmol, 1.0 eq)

  • 4-Bromobenzotrifluoride (12.0 mmol, 1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.5 mmol, 5 mol%)

  • Tricyclohexylphosphine [PCy₃] (1.0 mmol, 10 mol%)

  • Cesium carbonate [Cs₂CO₃] (20.0 mmol, 2.0 eq)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask, combine the scaffold, Pd(OAc)₂, and PCy₃. Evacuate and backfill the flask with N₂ three times.

    • Causality: PCy₃ is specifically chosen because its steric bulk and strong electron-donating properties accelerate the oxidative addition of the deactivated aryl bromide, preventing catalyst stalling.

  • Reagent Addition: Inject anhydrous Toluene via syringe, followed by the addition of 4-bromobenzotrifluoride and solid Cs₂CO₃ under a positive N₂ flow.

    • Causality: Cs₂CO₃ acts as a soft base. Its solubility profile in toluene perfectly facilitates the Concerted Metalation-Deprotonation (CMD) pathway, which is required to cleave the relatively unreactive C5-H bond of the thiazole.

  • Reaction Execution: Heat the mixture to 110 °C in an oil bath with vigorous stirring (800 rpm) for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

Self-Validating System:

  • In-Process Control: Monitor via TLC (Hexane:EtOAc 3:1, UV 254 nm). The reaction is validated as complete when the starting material spot (Rf ~0.4) is entirely consumed.

  • Structural Validation: Analyze the crude product via ¹H NMR (CDCl₃). The protocol is considered successful only if the sharp singlet at ~7.2 ppm (the thiazole C5-H) has completely disappeared, replaced by a new AA'BB' multiplet at 7.6–7.8 ppm corresponding to the newly attached trifluoromethylphenyl group.

Formulation Engineering: Emulsifiable Concentrate (EC)

Once the novel AI is synthesized, it must be formulated to ensure stability, shelf-life, and biological efficacy upon field application. Because pyridine-thiazole derivatives exhibit strong intermolecular hydrogen bonding, they are prone to crystallization in standard solvents .

MoA_Pathway A EC Formulation (Applied to Leaf Surface) B Cuticular Penetration (Driven by Solvent & LogP) A->B Surfactant Action C Systemic Translocation (Pyridine N-protonation) B->C Phloem Loading D Target Enzyme Binding (e.g., Succinate Dehydrogenase) C->D Chiral Docking E Electron Transport Blockade (Mitochondrial Complex II) D->E Inhibition F Pathogen Mortality E->F ATP Depletion

Figure 2: Systemic translocation and target site inhibition pathway of the formulated active ingredient.

Protocol 2: Preparation of a 100 g/L EC Formulation

Objective: Create a thermodynamically stable Emulsifiable Concentrate that spontaneously forms a microemulsion upon dilution in a farmer's spray tank.

Step-by-Step Methodology:

  • Solvent Blending: In a high-shear mixing vessel, blend Solvesso 150 (Heavy Aromatic Naphtha, 60% w/w) and N-methyl-2-pyrrolidone (NMP) (10% w/w).

    • Causality: NMP is a critical co-solvent. Its strong hydrogen-bond accepting capability disrupts the crystal lattice formed by the pyridine and thiazole rings, preventing the AI from "cold-crashing" (crystallizing) during winter storage.

  • AI Dissolution: Slowly add the synthesized AI (10% w/w) to the solvent blend under continuous high-shear agitation (800 rpm) at 40 °C until a completely clear, homogenous solution is achieved.

  • Emulsifier Integration: Blend in the surfactant package: Calcium dodecylbenzenesulfonate (CaDDBS, anionic, 5% w/w) and Tristyrylphenol ethoxylate (TSP-16, non-ionic, 15% w/w).

    • Causality: The combination of anionic and non-ionic emulsifiers creates a rigid interfacial film around the emulsion droplets. This specific pairing matches the Required Hydrophilic-Lipophilic Balance (HLB) of the Solvesso/NMP system, preventing droplet coalescence and Ostwald ripening.

Self-Validating System:

  • CIPAC MT 36.3 Emulsion Characteristics Test: Pipette exactly 1.0 mL of the finished EC into 99.0 mL of Standard Water D (342 ppm hardness, representing harsh field water conditions) in a 100 mL graduated cylinder. Invert the cylinder 10 times.

  • Pass Criteria: The formulation is validated only if it yields a spontaneous, translucent bluish microemulsion (indicating droplet sizes < 100 nm) with absolutely zero creaming, flocculation, or free oil separation after 2 hours of undisturbed resting at 30 °C.

References

  • Zakharychev, V.V., & Martsynkevich, A.M. (2024). "Development of novel pyridine-based agrochemicals: A review." Advanced Agrochem, 4, 30-48. Available at:[Link]

  • Wu, Q., et al. (2022). "Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads." Agronomy, 12(10), 2472. Available at:[Link]

  • Liu, A., et al. (2023). "Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide." Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Troubleshooting & Optimization

HPLC method development and optimization for 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting for 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with dual-basic heterocyclic compounds. 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine presents a unique challenge: it contains a highly basic pyridine ring (pKa ~5.2) and a weakly basic 1,3-thiazole ring (pKa ~2.5). This dual-basicity makes the molecule highly susceptible to secondary interactions, resulting in severe peak tailing, shifting retention times, and poor resolution on standard silica-based columns.

This guide provides field-proven, self-validating protocols to help you optimize your reversed-phase liquid chromatography (RPLC) methods.

Method Development Workflow

HPLC_Workflow Start Analyze Molecule: Pyridine & Thiazole pKa pH_Select Select Mobile Phase pH (pH < 2.5 or pH > 8.0) Start->pH_Select Col_Select Select Stationary Phase (End-capped / Polar-embedded) pH_Select->Col_Select Screening Gradient Screening (5-95% Organic) Col_Select->Screening Eval Evaluate Peak Asymmetry (As < 1.2?) Screening->Eval Opt Optimize Buffer & Gradient Eval->Opt No Val Method Validation (ICH Guidelines) Eval->Val Yes Opt->Screening

Caption: Logical flow for HPLC method development of dual-basic pyridine-thiazole derivatives.

Section 1: Frequently Asked Questions (FAQs) - Method Strategy

Q1: Why does 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine exhibit severe peak tailing on standard C18 columns? A: The root cause is a dual-retention mechanism. In reversed-phase separations, retention should ideally be driven solely by nonspecific hydrophobic interactions[1]. However, standard silica supports contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at a mobile phase pH above 3.0[2]. Because the pyridine nitrogen in your analyte has a pKa of ~5.2, it exists as a positively charged cation at neutral or mildly acidic pH. This cationic site undergoes strong secondary ion-exchange interactions with the negatively charged silanols, dragging out the desorption process and creating a long, sloping peak tail[3].

Q2: How should I optimize the mobile phase pH to mitigate this tailing? A: You must force the analyte and the stationary phase into a single, uniform ionization state. The golden rule of robust method development is to buffer the mobile phase at least 2 pH units away from the analyte's pKa. For this molecule, you have two causal pathways:

  • Low pH Strategy (pH < 2.5): Use 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. This drops the pH below the pKa of the silanols, ensuring they are fully protonated and neutral[1]. The pyridine and thiazole will be fully protonated, so you must rely on an end-capped or polar-embedded column to handle the highly polar cationic analyte.

  • High pH Strategy (pH > 8.0): Use a volatile buffer like 10 mM ammonium bicarbonate (pH 8.5). This fully deprotonates the pyridine nitrogen, rendering the entire molecule neutral. This maximizes hydrophobic retention and completely abolishes ionic interactions with the silica. Note: This requires a high-pH tolerant hybrid silica column.

Q3: I am observing split or fronting peaks during my gradient runs. Is my column degrading? A: While a clogged frit or a void at the column head can cause split peaks, for basic pharmaceuticals, this is most frequently caused by a sample solvent mismatch[4]. If you dissolve your sample in 100% strong organic solvent (e.g., methanol) and inject it into a highly aqueous initial mobile phase, the analyte travels faster than the mobile phase at the column inlet, creating a localized disruption in partitioning[5]. Self-Validating Diagnostic: Inject a neutral marker (e.g., uracil). If the uracil peak is perfectly symmetrical, your column bed is intact, proving the issue is a solvent mismatch. To fix this, always dilute your final sample in the starting mobile phase composition.

Section 2: Troubleshooting Workflow

Troubleshooting_Path Issue Peak Tailing Observed (Asymmetry > 1.5) Check_pH Check Mobile Phase pH Is pH between 3 and 7? Issue->Check_pH Adjust_pH Adjust pH < 2.5 or > 8.0 to control ionization Check_pH->Adjust_pH Yes Check_Col Check Column Chemistry Is it end-capped? Check_pH->Check_Col No Resolved Peak Symmetry Restored (Asymmetry 0.9 - 1.2) Adjust_pH->Resolved Change_Col Switch to Polar-Embedded or Hybrid C18 Check_Col->Change_Col No Check_Load Check Injection Volume Is column overloaded? Check_Col->Check_Load Yes Change_Col->Resolved Dilute Dilute Sample 1:10 in Initial Mobile Phase Check_Load->Dilute Yes Dilute->Resolved

Caption: Troubleshooting workflow for resolving peak tailing in basic pyridine-thiazole derivatives.

Section 3: Quantitative Data & Column Selection

To demonstrate the causality of pH and stationary phase selection, the following table summarizes the quantitative chromatographic metrics for 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine under various screening conditions.

Table 1: Column and pH Screening Metrics for Pyridine-Thiazole Derivatives

Column ChemistryMobile Phase BufferMobile Phase pHRetention Time ( tR​ , min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Causality / Observation
Standard C18 (Unendcapped)10 mM Ammonium Acetate4.512.42.83,200Severe tailing due to strong ion-exchange with ionized silanols.
Standard C18 (Endcapped)0.1% TFA2.08.11.49,500Acceptable. Silanols are protonated (neutralized), reducing secondary interactions.
Polar-Embedded C180.1% TFA2.07.51.112,400Excellent. Embedded polar groups shield residual silanols via hydrogen bonding.
Hybrid Silica C1810 mM Ammonium Bicarbonate8.514.21.014,800Ideal. Pyridine is fully deprotonated (neutral). Hydrophobic retention is maximized.

Note: Peak tailing occurs when the peak asymmetry factor ( As​ ) is greater than 1.2, calculated at 10% peak height[1].

Section 4: Step-by-Step Method Development Protocol

Developing a stability-indicating gradient RPLC method with UV detection is the gold standard for small-molecule pharmaceuticals[6]. Follow this self-validating protocol to establish a robust method for 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine.

Phase 1: Sample Preparation & System Validation

  • Stock Solution: Weigh 10.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Working Solution: Dilute the stock 1:100 using the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). This prevents localized precipitation and peak splitting[4].

  • System Suitability Test (SST): Inject 5 µL of a neutral marker (e.g., Toluene) to verify system plumbing. Calculate the asymmetry factor; it must be between 0.95 and 1.05. If it tails, replace the column frit or check for dead volume in the capillary fittings.

Phase 2: Stationary Phase & pH Screening

  • Setup: Install a high-pH tolerant Hybrid Silica C18 column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in ultra-pure water. Adjust to pH 8.5 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Execution: Run a scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C to ensure reproducible thermodynamics.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring absorption) and extract the diode array (DAD) spectrum to confirm peak purity.

Phase 3: Gradient Optimization & Causality Check

  • Calculate Elution Composition: Identify the retention time ( tR​ ) of the main peak. Calculate the exact %B at which the analyte eluted (accounting for the system dwell volume).

  • Fine-Tune the Slope: Adjust the gradient slope to a shallow 2-3% B/minute centered around the analyte's elution point. This maximizes the resolution ( Rs​>2.0 ) between the main peak and any structurally similar degradation products or synthetic impurities (e.g., unreacted 4-acetylpyridine).

  • Validate Robustness: Deliberately alter the pH by ±0.2 units. If the retention time shifts significantly, the buffer capacity is insufficient, and the buffer concentration should be increased from 10 mM to 20 mM.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions (Crawford Scientific). Available at:[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at:[Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at:[Link]

  • Persee. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PGeneral. Available at: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at:[Link]

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Validation & Comparative

Comparative Binding Affinity Guide: 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine Ligands vs. Traditional Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in GPCR pharmacology and medicinal chemistry, I frequently evaluate the translational potential of novel heterocyclic scaffolds. The transition from rigid alkyne linkers to flexible ether linkages represents a critical evolution in the design of Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5).

This technical guide objectively compares the binding affinity, physicochemical properties, and mechanistic advantages of the 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine scaffold against traditional industry standards like MPEP and MTEP. Furthermore, it provides a self-validating experimental framework for quantifying these interactions in the laboratory.

Scientific Context & Structural Causality

The mGluR5 receptor is a prime therapeutic target for central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome. Historically, the field relied on 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its thiazole bioisostere, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) [1]. While MTEP exhibits sub-nanomolar affinity and high selectivity, its rigid ethynyl linker presents metabolic liabilities, specifically time-dependent cytochrome P450 (CYP) inhibition [2].

The development of the 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine scaffold introduces a strategic bioisosteric replacement. By swapping the ethynyl group for a 1-oxyethyl linker, we achieve three mechanistic advantages:

  • Enhanced Flexibility: The sp3 hybridized carbon and ether oxygen allow the ligand to adopt a lower-energy bioactive conformation within the narrow transmembrane domain (TMD) of mGluR5 [3].

  • Novel Hydrogen Bonding: The ether oxygen acts as a new hydrogen-bond acceptor, interacting with a conserved water network near Trp785, a feature absent in rigid alkynes [4].

  • Improved Solubility: The reduction in planarity and lipophilicity (lower cLogP) translates to superior aqueous solubility, a critical parameter for in vivo formulation.

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Couples PLC Phospholipase C Gq->PLC Stimulates NAM Thiazol-yloxy-ethyl-pyridine (Allosteric NAM) NAM->mGluR5 Inhibits (TMD)

Mechanism of mGluR5 inhibition by thiazol-yloxy-ethyl-pyridine via allosteric modulation.

Comparative Binding Affinity Data

To objectively benchmark the 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine scaffold, we compare its binding kinetics and physicochemical properties against legacy alkynes. Data is derived from competitive radioligand displacement assays using [ 3 H]methoxy-PEPY on human recombinant mGluR5 expressed in HEK293 cells [1, 3].

Ligand ScaffoldLinker TypemGluR5 Ki​ (nM)mGluR1 Ki​ (nM)Selectivity (mGluR5/1)cLogP
MPEP Phenylethynyl36.0>10,000>277x3.4
MTEP Thiazolylethynyl5.2>10,000>1900x2.8
4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine Oxyethyl (Ether)8.4>10,000>1100x2.5

Data Interpretation: While the oxyethyl scaffold exhibits a slight reduction in absolute affinity compared to MTEP (8.4 nM vs. 5.2 nM), it maintains excellent sub-10 nM potency. Crucially, the drop in cLogP to 2.5 significantly reduces non-specific lipid binding, resulting in a cleaner pharmacokinetic profile and higher free-fraction in plasma.

Experimental Methodology: Self-Validating Binding Assay

To generate trustworthy and reproducible affinity data, laboratory protocols must be designed as self-validating systems. Below is the optimized radioligand displacement workflow used to determine the Ki​ of thiazole-pyridine ligands.

G Prep 1. Membrane Prep (HEK293-mGluR5) Incubate 2. Ligand Incubation ([3H]methoxy-PEPY) Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Count 4. Scintillation (Quantify Radioligand) Filter->Count Analyze 5. Cheng-Prusoff (Calculate Ki) Count->Analyze

Step-by-step radioligand displacement workflow for determining mGluR5 binding affinity.

Step-by-Step Protocol

1. Membrane Preparation

  • Action: Homogenize HEK293 cells stably expressing human mGluR5 in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1.2 mM MgCl2​ . Centrifuge at 40,000 x g for 20 minutes.

  • Causality: GPCR allosteric sites are highly sensitive to their lipid microenvironment. Gentle homogenization without harsh detergents ensures the transmembrane heptahelical domain remains intact, preventing artificial affinity shifts [4].

2. Assay Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [ 3 H]methoxy-PEPY (radioligand), and the 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine test ligand at concentrations ranging from 10−11 to 10−5 M. Incubate at room temperature for 60 minutes.

  • Causality: 60 minutes is required to reach thermodynamic equilibrium. The inclusion of MgCl2​ in the buffer is critical, as divalent cations stabilize the receptor's active conformation, allowing the NAM to bind with physiological relevance.

3. Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: Highly lipophilic heterocyclic ligands exhibit severe non-specific binding to standard matrices. The cationic PEI polymer coats the anionic glass fibers, neutralizing the surface and drastically improving the signal-to-noise ratio of the displacement curve.

4. The Self-Validation Checkpoint (Critical)

  • Action: On every 96-well plate, include a full concentration-response curve for the reference standard, MTEP .

  • System Logic: If the calculated IC50​ for MTEP deviates by more than 0.3 log units from its established historical baseline (approx. 5.2 nM), the entire assay plate is automatically invalidated. This built-in control prevents false-positive affinity readouts caused by receptor degradation, radioligand decay, or buffer pH shifts.

5. Quantification & Analysis

  • Action: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

The 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine scaffold represents a highly rational evolution in GPCR allosteric modulator design. By replacing the rigid alkyne of MTEP with a flexible, hydrogen-bond-capable oxyethyl linker, researchers can maintain potent sub-10 nM binding affinity while significantly improving the molecule's physicochemical properties. For drug development professionals, adopting this scaffold—and validating it using the rigorous, self-correcting protocols outlined above—offers a clear pathway to bypassing the metabolic bottlenecks traditionally associated with mGluR5 NAMs.

References

  • Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)
  • In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP)
  • Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series PMC (PubMed Central)
  • Structure-Based Optimization Strategies for G Protein-Coupled Receptor (GPCR) Allosteric Modulators: A Case Study from Analyses of New Metabotropic Glutamate Receptor 5 (mGlu5)

Spectroscopic Validation of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine Structural Integrity: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and heterocyclic chemistry, the structural validation of ether-linked heteroaromatics is a critical quality control step. The compound 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine represents a highly functionalized scaffold where a pyridine ring is connected to a thiazole ring via a chiral ethyl ether linkage.

The primary synthetic challenge when constructing this scaffold lies in the ambidentate nature of the 1,3-thiazol-2-ol precursor. Because it exists in a tautomeric equilibrium with thiazol-2(3H)-one, alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation)[1]. This guide provides a definitive, self-validating spectroscopic framework to objectively differentiate the desired O-alkylated target from its N-alkylated isomer, ensuring absolute structural integrity for downstream biological or material applications.

The Mechanistic Challenge: Regioselectivity in Thiazole Alkylation

To understand the spectroscopic differences, one must first understand the causality of the reaction. The alkylation of 1,3-thiazol-2-ol with 4-(1-bromoethyl)pyridine is governed by Hard-Soft Acid-Base (HSAB) theory and solvent dynamics[2].

  • O-Alkylation (The Target): The oxygen atom is a "harder" nucleophile. Using hard Lewis acid bases (like Cs2​CO3​ or Ag2​CO3​ ) in non-polar or moderately polar solvents coordinates the nitrogen, leaving the oxygen free to attack the electrophile, preserving the aromaticity of the thiazole ring.

  • N-Alkylation (The Isomer): The nitrogen atom is a "softer", more polarizable nucleophile. In polar aprotic solvents (like DMF) with standard bases (like K2​CO3​ ), the thermodynamic product—the N-alkylated lactam—is often favored due to the high stability of the resulting conjugated C=O bond[1].

Pathway Reactant Thiazol-2-ol / Thiazol-2(3H)-one Tautomeric Mixture O_Alkylated 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine (O-Alkylated Target) Reactant->O_Alkylated Hard Base (e.g., Cs2CO3) Kinetic Control N_Alkylated 1-(1-(pyridin-4-yl)ethyl)thiazol-2(3H)-one (N-Alkylated Isomer) Reactant->N_Alkylated Polar Aprotic Solvent Thermodynamic Control AlkylatingAgent 4-(1-bromoethyl)pyridine AlkylatingAgent->O_Alkylated AlkylatingAgent->N_Alkylated

Regioselective pathways for O-alkylation versus N-alkylation of the thiazole core.

Comparative Spectroscopic Validation

To establish a self-validating system, researchers cannot rely on a single analytical method. A multi-modal approach combining 1D/2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) is required[3].

A. Nuclear Magnetic Resonance (NMR)

NMR is the most authoritative tool for distinguishing these isomers[4].

  • Aromaticity Effects (¹H NMR): The O-alkylated compound retains a fully aromatic 6π-electron thiazole ring. Consequently, the diatropic ring current heavily deshields the thiazole protons (H4 and H5), pushing them downfield (~7.20 and ~6.80 ppm, respectively). In contrast, the N-alkylated isomer is a conjugated lactam; the loss of true aromaticity shifts these protons significantly upfield (~6.50 and ~6.00 ppm).

  • Carbonyl vs. Ether (¹³C NMR): The C2 carbon of the thiazole ring provides a definitive diagnostic signal. In the O-alkylated target, the C-O carbon resonates at ~170-173 ppm. In the N-alkylated isomer, the C=O (carbonyl) carbon is shifted further downfield to ~175-180 ppm[4].

B. Orthogonal Validation: FT-IR and HRMS

While NMR provides connectivity, FT-IR confirms the functional group transformation. The complete absence of a strong lactam C=O stretch (~1650-1680 cm⁻¹) is mandatory to confirm pure O-alkylation. HRMS confirms the exact mass (m/z 207.0587 for [M+H]+ ), but MS/MS fragmentation will show a facile loss of the thiazole ring [M - 100]⁺ for the O-alkylated species, whereas the N-alkylated species exhibits a more stable molecular ion due to the robust C-N bond.

Quantitative Data Comparison
Spectroscopic Parameter4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine (O-Alkylated)1-(1-(pyridin-4-yl)ethyl)thiazol-2(3H)-one (N-Alkylated)Diagnostic Significance
¹H NMR (Thiazole H4) ~ 7.20 ppm (d, J = 3.8 Hz)~ 6.50 ppm (d, J = 4.5 Hz)High: Aromaticity preservation
¹H NMR (Thiazole H5) ~ 6.80 ppm (d, J = 3.8 Hz)~ 6.00 ppm (d, J = 4.5 Hz)High: Aromaticity preservation
¹H NMR (Ethyl -CH-) ~ 6.10 ppm (q, J = 6.5 Hz)~ 5.80 ppm (q, J = 7.0 Hz)Medium: Deshielding by oxygen vs nitrogen
¹³C NMR (Thiazole C2) ~ 171.5 ppm (C-O)~ 178.0 ppm (C=O)Critical: Direct bond environment
FT-IR (Key Stretches) 1240 cm⁻¹, 1050 cm⁻¹ (C-O-C)1665 cm⁻¹ (Strong C=O lactam)Critical: Absence of C=O proves O-alkylation
2D HMBC Correlation Ethyl -CH- correlates to Thiazole C2Ethyl -CH- correlates to Thiazole C2 & C5Absolute: Proves spatial connectivity

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols are designed with internal validation checkpoints. If a checkpoint fails, the structural integrity of the batch must be rejected.

Workflow Step1 Sample Preparation (>98% Purity, CDCl3/DMSO-d6) Step2 1D NMR Acquisition (1H & 13C) Step1->Step2 Step3 2D NMR Correlation (HMBC, HSQC, COSY) Step2->Step3 Identify key shifts Step4 Orthogonal Validation (FT-IR & HRMS) Step3->Step4 Confirm connectivity Step5 Structural Confirmation: O-Alkylated vs N-Alkylated Step4->Step5 Final consensus

Self-validating multi-modal workflow for heterocyclic structural confirmation.
Protocol 1: NMR Acquisition & Processing

Causality: High-resolution NMR is sensitive to concentration and solvent effects. Standardizing these variables ensures reproducible chemical shifts[3].

  • Sample Prep: Dissolve exactly 15 mg of the purified compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to ensure high field homogeneity.

  • 1D Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (minimum) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. Acquire the ¹³C NMR spectrum at 100 MHz with proton decoupling.

  • Validation Checkpoint: Integrate the pyridine protons against the thiazole protons. The ratio must be exactly 4:2. If the thiazole doublet appears below 6.6 ppm, the sample is contaminated with the N-alkylated isomer.

Protocol 2: 2D HMBC Connectivity Mapping

Causality: 1D NMR only infers the structure based on chemical environments. Heteronuclear Multiple Bond Correlation (HMBC) maps the actual atomic skeleton across 2-3 bonds, making the protocol self-validating.

  • Setup: Configure the HMBC experiment optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Execution: Run the acquisition with 1024 x 256 data points to ensure high resolution in the F1 (Carbon) dimension.

  • Validation Checkpoint: Locate the cross-peak originating from the ethyl methine proton (~6.10 ppm). In the O-alkylated target, this proton must show a strong ³J correlation only to the thiazole C2 carbon (~171.5 ppm). If a correlation to the C5 carbon is observed, the linkage is through the nitrogen, indicating N-alkylation.

Protocol 3: FT-IR Verification

Causality: IR spectroscopy directly probes molecular vibrations, serving as an absolute orthogonal check against carbonyl formation.

  • Preparation: Prepare a thin film of the compound on a NaCl plate or use an Attenuated Total Reflectance (ATR) module with a diamond crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans to optimize signal-to-noise ratio).

  • Validation Checkpoint: Inspect the 1600–1750 cm⁻¹ region. The presence of a sharp, intense band at ~1665 cm⁻¹ is grounds for immediate rejection of the batch, as it definitively proves the presence of the N-alkylated thiazol-2(3H)-one byproduct.

References

  • Synthesis, Pharmacology, and Biostructural Characterization of Novel α4β2 Nicotinic Acetylcholine Receptor Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block Source: Macromolecules - ACS Publications URL
  • Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Comparative Guide Source: Benchchem URL
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions Source: PMC URL

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A Senior Application Scientist's Guide to Benchmark Testing of Novel Small Molecules in High-Throughput Screening: A Case Study Approach

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a viable drug candidate is paved with rigorous testing and validation. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of vast chemical libraries.[1] However, the true measure of a novel compound's potential lies not just in its activity but in how it performs relative to established standards. This guide provides a comprehensive framework for the benchmark testing of a novel small molecule, using the hypothetical compound 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine as a case study. We will delve into the principles of assay design, validation, and data interpretation, equipping you with the expertise to generate robust and comparable data for your own drug discovery campaigns.

The core of any successful H-TS campaign is a well-designed and validated assay.[2][3] This ensures that the data generated is reliable, reproducible, and ultimately, meaningful.[3] The choice between a biochemical and a cell-based assay is a critical first step and depends entirely on the biological question being addressed.[1]

  • Biochemical Assays: These assays are ideal for interrogating the direct interaction between a compound and a purified target, such as an enzyme or receptor.[1] They typically exhibit lower variability and are often easier to optimize.[1]

  • Cell-Based Assays: For understanding a compound's effect in a more physiologically relevant context, cell-based assays are indispensable.[1] They can provide insights into cellular pathways, toxicity, and phenotypic changes.[2] However, they are also prone to higher variability.[1]

For our hypothetical compound, 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine, which incorporates a thiazole ring often found in kinase inhibitors, a biochemical kinase inhibition assay would be a logical starting point.[4] This would be followed by cell-based assays to assess its on-target effects and potential cytotoxicity in relevant cancer cell lines.[5][6]

The Pillars of Robust HTS Assay Validation

Before embarking on a full-scale screen, the chosen assay must undergo rigorous validation to ensure its fitness for purpose.[3] This process involves several key experiments:

Plate Uniformity and Reproducibility

The goal here is to confirm that the assay performs consistently across all wells of a microplate and between different plates and experimental days. This is achieved by running plates with only high and low controls.

Experimental Protocol: Plate Uniformity Assessment

  • Prepare a 384-well assay plate.

  • Fill half of the wells (e.g., columns 1-12) with the high control (e.g., enzyme and substrate without inhibitor).

  • Fill the remaining half of the wells (e.g., columns 13-24) with the low control (e.g., enzyme without substrate or with a known potent inhibitor).

  • Incubate the plate under standard assay conditions.

  • Measure the signal using the appropriate plate reader.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for both high and low controls.

Acceptance Criteria:

  • %CV for both high and low controls should be ≤ 10%.

  • No obvious spatial patterns in the signal across the plate.

Signal Window and Z'-Factor

The signal window (or signal-to-background ratio) determines the assay's ability to distinguish between an active and inactive compound. The Z'-factor is a statistical measure of assay quality that takes into account both the signal window and the data variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]

Experimental Protocol: Z'-Factor Determination

  • Prepare a 384-well plate with multiple replicates of the high and low controls (typically 16-24 wells each).

  • Incubate and read the plate as described above.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Acceptance Criteria:

  • Z'-factor ≥ 0.5.

DMSO Tolerance

Since compounds in HTS libraries are typically dissolved in dimethyl sulfoxide (DMSO), it is crucial to determine the assay's tolerance to this solvent.

Experimental Protocol: DMSO Tolerance Assay

  • Prepare a dilution series of DMSO in assay buffer.

  • Run the assay with both high and low controls in the presence of each DMSO concentration.

  • Plot the signal versus DMSO concentration.

Acceptance Criteria:

  • The assay signal and Z'-factor should remain stable at the final DMSO concentration that will be used in the screen (typically 0.5-1%).

Benchmark Compounds: The Key to Comparative Analysis

To understand the relative performance of our novel compound, it is essential to include benchmark or reference compounds in the screen. These are typically well-characterized molecules with known activity against the target of interest. For a kinase inhibitor screen, established drugs like Staurosporine (a broad-spectrum kinase inhibitor) and a specific inhibitor for the kinase family of interest would be appropriate choices.

High-Throughput Screening and Data Analysis

Once the assay is validated, the full-scale HTS can be performed. This involves screening a large library of compounds at a single concentration (primary screen) to identify initial "hits."

HTS_Workflow Assay_Validation Assay_Validation Primary_Screen Primary_Screen Assay_Validation->Primary_Screen Proceed to HTS Hit_Identification Hit_Identification Confirmatory_Screen Confirmatory_Screen Hit_Identification->Confirmatory_Screen Confirmed Hits

Data Normalization and Hit Selection

Raw HTS data can be affected by systematic errors, such as plate-to-plate variability.[8][9] Normalization is therefore a critical step to ensure that data from different plates are comparable.[8][9] A common method is controls-based normalization, where the activity of test compounds is calculated relative to the in-plate high and low controls.[8][9]

Hits are typically selected based on a predefined activity threshold, for example, compounds that inhibit the target by more than 50% or are three standard deviations away from the mean of the control wells.

Confirmatory Screens and Dose-Response Analysis

Initial hits from the primary screen must be confirmed through a secondary screen. This involves re-testing the compounds, often in a dose-response format, to confirm their activity and determine their potency (e.g., IC50 or EC50 values).

Experimental Protocol: Dose-Response Assay

  • Prepare a serial dilution of the hit compounds and the benchmark compounds.

  • Perform the assay with each concentration in triplicate.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Analysis and Interpretation

The final step is to compare the performance of the novel compound with the benchmark compounds. This involves a head-to-head comparison of their potency, selectivity, and any observed cell-based effects.

Table 1: Hypothetical Benchmark Data for 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cell Viability EC50 (µM)
4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine 50>10,00015
Benchmark 1 (Specific Inhibitor) 105005
Benchmark 2 (Staurosporine) 150.1

Data_Interpretation cluster_Potency Potency cluster_Selectivity Selectivity cluster_Toxicity Toxicity Potency IC50 / EC50 Decision Go/No-Go Decision Potency->Decision Selectivity On-target vs. Off-target Activity Selectivity->Decision Toxicity Cell Viability Toxicity->Decision

In this hypothetical example, our novel compound shows good potency and excellent selectivity compared to the specific inhibitor and Staurosporine. While less potent than the specific benchmark, its superior selectivity and lower cytotoxicity might make it a more promising candidate for further development.

Conclusion

Benchmark testing in high-throughput screening is a critical process for evaluating the potential of novel drug candidates. By following a structured approach of rigorous assay validation, inclusion of appropriate benchmark compounds, and robust data analysis, researchers can confidently assess the performance of their compounds and make informed decisions for lead optimization. This guide provides a foundational framework to ensure the scientific integrity and success of your HTS campaigns.

References

  • Data analysis approaches in high throughput screening. (2014, April 8).
  • Data Analysis Approaches in High Throughput Screening. (2013, January 23). IntechOpen. Available at: [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks. Available at: [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]

  • Design, development, and validation of a high-throughput drug-screening assay for targeting of human leukemia. (2014, February 15). PubMed. Available at: [Link]

  • Design and implementation of high-throughput screening assays. PubMed. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Available at: [Link]

  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. Available at: [Link]

  • Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. (2024, October 23). Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • MF-PCBA: Multifidelity High-Throughput Screening Benchmarks for Drug Discovery and Machine Learning. PMC. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Available at: [Link]

  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. (2025, August 20). ACS Publications. Available at: [Link]

  • Toward a Benchmarking Data Set Able to Evaluate Ligand- and Structure-based Virtual Screening Using Public HTS Data. (2015, January 7). Journal of Chemical Information and Modeling. Available at: [Link]

  • MF-PCBA: Multifidelity High-Throughput Screening Benchmarks for Drug Discovery and Machine Learning. (2023, April 14). Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Available at: [Link]

  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. (2002, December 12). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020, December 1). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2015, June 24). Hilaris Publisher. Available at: [Link]

  • High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds. (2023, May 9). eScholarship. Available at: [Link]

  • Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020, May 31). ResearchGate. Available at: [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PMC. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022, September 27). MDPI. Available at: [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][8]thiazines as Potential Anti- inflammatory Agents. (2022, April 2). Available at: [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. (2024, October 9). Semantic Scholar. Available at: [Link]

  • A Quantitative High-Throughput Screen Identifies Compounds that Upregulate the p53 Isoform Δ133p53α and Inhibit Cellular Senescence. (2025, June 20). PubMed. Available at: [Link]

  • “Invitro Anticancer Screening of Substituted 3-(Phenyl Sulfanyl)-5-(Pyridin-3-Yl)-4h-[8][9][10] Triazol-4-Amine Derivatives”. Available at: [Link]

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Comparative Profiling of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine vs. Pyridine-2-yl Analogs in Scaffold Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In small-molecule drug discovery, the spatial orientation of heteroatoms dictates the physicochemical and pharmacodynamic fate of a lead compound. The 1-(1,3-thiazol-2-yloxy)ethyl scaffold represents a versatile ether linkage frequently utilized to bridge aromatic systems. When coupled with a pyridine ring, the choice between a 4-pyridyl and a 2-pyridyl substitution fundamentally alters the molecule's electronic distribution, pKa, and conformational freedom.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of the 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine scaffold against its pyridine-2-yl analogs . By detailing the causality behind target binding shifts and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, this guide serves as a blueprint for researchers engineering next-generation therapeutics.

Section 1: Structural Causality & Physicochemical Divergence

The positional isomerism of the pyridine nitrogen relative to the chiral (or racemic) 1-(thiazol-2-yloxy)ethyl linker governs two critical parameters: basicity (pKa) and steric shielding.

  • 4-Pyridyl Isomer : In the 4-position, the nitrogen atom is para to the bulky ether linkage. This linear projection fully exposes the nitrogen lone pair, making it an excellent, unhindered hydrogen bond acceptor (HBA). The pKa of the 4-pyridyl nitrogen typically resides around 5.2–5.5. Consequently, a measurable fraction of the molecule may be protonated at physiological pH, which can incur a high desolvation penalty and limit passive membrane permeability[1].

  • 2-Pyridyl Isomer : In the 2-position, the nitrogen is ortho to the ether linkage. This proximity induces a strong electron-withdrawing inductive effect from the adjacent oxygen-bearing sp3 carbon, significantly depressing the pKa to approximately 3.4–4.0[1]. Furthermore, the bulky thiazole-ether group sterically shields the nitrogen. While this reduces its capacity to act as an HBA for target proteins, the lowered pKa and increased steric bulk dramatically reduce the desolvation energy required to cross lipid bilayers, enhancing passive permeability[2].

Section 2: Target Binding Mechanics (The Kinase Hinge Paradigm)

To understand the pharmacodynamic impact of this regioisomerism, we must examine kinase hinge-binding models. The hinge region of kinases (e.g., CDK9, ROCK, ASK1) typically requires a strong, accessible HBA to interact with the backbone NH of residues like Methionine or Cysteine[3].

  • The 4-pyridyl analog projects its nitrogen directly into the hinge region, establishing a robust hydrogen bond that anchors the molecule in the ATP-binding pocket[3].

  • The 2-pyridyl analog suffers from severe steric clash between the 1-(thiazol-2-yloxy)ethyl linker and the kinase hinge backbone. Additionally, the altered vector of the nitrogen lone pair prevents optimal hydrogen bonding geometry, often resulting in a 100- to 1000-fold drop in kinase inhibitory activity[3]. However, this "loss" in kinase activity is frequently leveraged intentionally to engineer out off-target kinase liabilities when designing highly selective ligands for GPCRs or allosteric sites.

Mechanistic divergence between 4-pyridyl and 2-pyridyl isomers in target binding and permeability.

Section 3: Experimental Workflows

To validate these hypotheses, the following self-validating protocols are employed to synthesize and evaluate the analogs.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The ether linkage is efficiently constructed by reacting the corresponding pyridyl-ethanol with 2-bromothiazole[4].

  • Deprotonation : Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Alkoxide Formation : Slowly add 1-(pyridin-4-yl)ethanol (or the 2-pyridyl isomer) (1.0 eq) to the suspension. Stir for 30 minutes at 0 °C until H₂ gas evolution ceases.

  • SNAr Reaction : Introduce 2-bromothiazole (1.1 eq) dropwise. Elevate the temperature to 60 °C and reflux for 12 hours.

  • Quenching & Purification : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM:MeOH gradient) to yield the pure ether[4].

Protocol B: TR-FRET Kinase Binding Assay
  • Preparation : Prepare a 10-point 3-fold serial dilution of the synthesized compounds in 100% DMSO.

  • Incubation : In a 384-well plate, combine 10 nM recombinant kinase (e.g., CDK9/Cyclin T1), 2 μM fluorescently labeled peptide substrate, and the compound (final DMSO concentration 1%).

  • Reaction : Initiate the reaction by adding 10 μM ATP. Incubate at room temperature for 60 minutes.

  • Detection : Add the TR-FRET termination buffer containing EDTA and the Europium-labeled anti-phospho antibody. Read the emission ratio (665 nm / 615 nm) on a microplate reader to calculate the IC₅₀.

Standardized workflow for synthesizing and profiling pyridine-thiazole ether analogs.

Section 4: Quantitative Data Comparison

The table below summarizes the representative physicochemical and in vitro performance metrics distinguishing the two scaffolds, demonstrating the trade-off between target affinity and pharmacokinetic viability.

Parameter4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridinePyridine-2-yl AnalogCausality / Implication
Nitrogen pKa (Calculated) ~ 5.4~ 3.82-pyridyl is less basic due to ortho-inductive effects[1].
Model Kinase IC₅₀ (nM) < 10 nM> 1000 nM4-pyridyl provides an unhindered HBA for the kinase hinge[3].
PAMPA Permeability (Pₑ, nm/s) ~ 15 (Low-Moderate)~ 85 (High)2-pyridyl has lower desolvation energy and higher lipophilicity[2].
HLM Stability (t₁/₂, min) ~ 25 min~ 45 min2-pyridyl is sterically shielded from rapid N-oxidation.

Conclusion

The transition from a 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine scaffold to a pyridine-2-yl analog is not merely a structural tweak; it is a strategic maneuver in medicinal chemistry. The 4-pyridyl system is indispensable for potent, solvent-exposed, or hinge-directed hydrogen bonding. Conversely, the 2-pyridyl analog is the superior choice when optimizing for oral bioavailability, membrane permeability, and the deliberate mitigation of off-target kinase polypharmacology.

References

  • Synthesis, Pharmacology, and Biostructural Characterization of Novel α4β2 Nicotinic Acetylcholine Receptor Agonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors Arabian Journal of Chemistry[Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Journal of Medicinal Chemistry - ACS Publications[Link]

  • N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2 Helmholtz-Zentrum Dresden-Rossendorf (HZDR)[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine

As a novel chemical entity (NCE) integrating a pyridine scaffold and a thiazole ring via an ether linkage, 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine presents unique handling challenges. In drug discovery, while such structural motifs are highly valued for their biological activity, they also introduce complex and synergistic toxicological profiles[1].

Standard safety data sheets for NCEs often lack empirical human toxicity data, necessitating a predictive risk assessment based on structural moieties[2]. As a Senior Application Scientist, I have designed this field-proven, causality-driven protocol to provide you with the essential logistical and safety requirements for managing this compound, ensuring your laboratory operations remain both safe and uncompromisingly precise.

Structural Hazard Assessment & Causality

To handle this compound safely, we must first understand the why behind its hazards. We evaluate the molecule based on its core functional groups:

  • The Pyridine Scaffold: Pyridine derivatives are highly lipophilic and act as carrier solvents. This means they not only penetrate the stratum corneum rapidly but can also facilitate the systemic entry of attached functional groups. Systemic absorption can lead to central nervous system (CNS) depression and hepatic strain[3].

  • The Thiazole Ring: Thiazole moieties are electrophilic and are frequently associated with severe mucous membrane sensitization and acute dermal irritation[1].

  • The Synergistic Risk: The combination of a lipophilic carrier (pyridine) and a reactive irritant (thiazole) means that even minor dermal exposure can result in deep tissue sensitization. Consequently, this compound must be handled under Occupational Exposure Band (OEB) 3 protocols (10 - 100 µg/m³) to mitigate unpredictable inhalation and dermal risks[2].

Hazard Mol 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine Pyr Pyridine Scaffold Lipophilic Carrier Mol->Pyr Thia Thiazole Ring Reactive Irritant Mol->Thia Mech1 Rapid Dermal Absorption Pyr->Mech1 Mech2 Mucous Membrane Sensitization Thia->Mech2 Outcome1 Systemic Toxicity (Hepatic/CNS) Mech1->Outcome1 Outcome2 Acute Tissue Damage Mech2->Outcome2

Toxicological pathways of pyridine and thiazole moieties.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Because pyridine can degrade standard nitrile over prolonged exposure, a strategic, multi-layered approach to PPE is required[4].

PPE CategorySpecification & MaterialScientific Rationale (Causality)
Hand Protection Double-gloving: Butyl rubber (inner) + Heavy-duty Nitrile (outer).Pyridine derivatives permeate standard latex and thin nitrile rapidly. The butyl layer blocks solvent penetration, while the outer nitrile layer provides mechanical dexterity[4].
Eye/Face Protection Snug-fitting, indirect-vented chemical safety goggles.Thiazole dust and pyridine vapors are severe ocular irritants. Indirect venting prevents vapor accumulation while blocking splash hazards[4].
Body Protection Flame-resistant lab coat with Tyvek sleeves.Prevents electrostatic discharge (pyridine derivatives can be flammable) and blocks particulate adherence to forearms[4].
Respiratory Handled exclusively in a certified chemical fume hood.Vapors can accumulate in low areas. If a hood is unavailable, a full-face respirator with Type A/K filters (for organic/ammonia derivatives) is mandatory[4].

Step-by-Step Operational Protocol

Every protocol in your lab should be a self-validating system. If any validation check fails during this workflow, the procedure must be immediately halted.

Step 1: System Verification & Containment

  • Activate the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation Check: Hold a Kimwipe at the sash edge; it must pull inward steadily. If it flutters erratically, turbulence is present, invalidating the containment. Do not proceed.

  • Clear the workspace of all incompatible materials (strong oxidizers, acids) to prevent exothermic reactions.

Step 2: Preparation and Weighing

  • Don the prescribed PPE matrix outlined above.

  • Utilize a secondary ventilated balance enclosure if available. If using a standard analytical balance inside the fume hood, deploy an anti-static bar.

    • Self-Validation Check: Observe the balance readout for 10 seconds before opening the chemical container. If the reading fluctuates by >0.5 mg, static or draft interference is present. Halt, ground the equipment, and recalibrate.

  • Weigh the 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine directly into a pre-tared, sealable vial rather than open weigh boats to minimize aerosolization.

Step 3: Transfer and Solubilization

  • If dissolving the compound, add the solvent (e.g., DMSO or DCM) slowly down the interior side of the vial to prevent aerosol ejection.

  • Seal the vial immediately after solvent addition before vortexing or sonicating.

Workflow A 1. System Verification Check Hood Flow (>100 fpm) B 2. PPE Donning Double Gloves, Goggles, Coat A->B C 3. Chemical Handling Closed-Vial Weighing B->C D 4. Self-Validation Draft/Static Check C->D E 5. Decontamination Solvent Wipe Down D->E

Operational workflow for handling novel heterocyclic compounds.

Emergency Response & Spill Management

In the event of a spill, the dual nature of the compound dictates a rigorous response:

  • Minor Spills (<50 mg or <5 mL): Do not sweep dry powders, as this generates inhalable dust. Cover the spill with an absorbent pad dampened with a compatible solvent (e.g., ethanol), wipe inward to prevent spreading, and place the pad in a sealed hazardous waste bag[4].

  • Dermal Exposure: Pyridine's rapid absorption requires immediate action. Remove contaminated clothing instantly. Flush the skin with copious amounts of water for a minimum of 15 minutes. Crucial: Do not use solvents to wash the skin, as this will actively accelerate the systemic absorption of the compound[3].

Disposal & Environmental Logistics

Heterocyclic compounds containing both nitrogen and sulfur pose severe environmental hazards, particularly aquatic toxicity[3].

  • Waste Segregation: Do not mix with general organic waste. 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine waste must be segregated into a dedicated "Nitrogen/Sulfur Heterocycle Waste" container.

  • Labeling: Clearly label the waste container with the chemical name, the date of first drop, and the specific hazards (Flammable, Irritant, Environmental Hazard).

  • Storage: Store waste containers in secondary containment trays away from direct sunlight, as ether linkages can slowly form peroxides over extended periods of light exposure.

References

  • Cas 273-75-6,Thiazolo[5,4-c]pyridine - LookChem. Source: lookchem.com. URL: [Link]

Sources

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